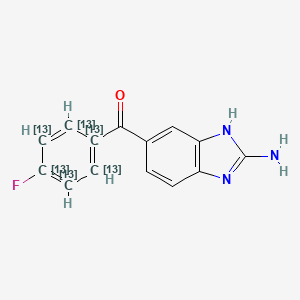

2-Aminoflubendazole-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H10FN3O |

|---|---|

Molecular Weight |

261.20 g/mol |

IUPAC Name |

(2-amino-3H-benzimidazol-5-yl)-(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanone |

InChI |

InChI=1S/C14H10FN3O/c15-10-4-1-8(2-5-10)13(19)9-3-6-11-12(7-9)18-14(16)17-11/h1-7H,(H3,16,17,18)/i1+1,2+1,4+1,5+1,8+1,10+1 |

InChI Key |

WINHLTQNRABBSW-KTIQIINCSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1C(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)F)NC(=N2)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoflubendazole-¹³C₆: Structure, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoflubendazole-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of flubendazole's primary metabolite. This document details its chemical structure, and applications in analytical methodologies, and contextualizes its use by exploring the biological signaling pathways of its parent compound, flubendazole.

Core Concepts: 2-Aminoflubendazole-¹³C₆

2-Aminoflubendazole-¹³C₆ is the isotopically labeled analog of 2-aminoflubendazole, the principal metabolite of flubendazole, a broad-spectrum benzimidazole anthelmintic. The incorporation of six carbon-13 (¹³C) atoms into the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses of flubendazole's metabolic fate.

Chemical Structure and Properties

The chemical structure of 2-Aminoflubendazole-¹³C₆ is characterized by a benzimidazole core, an amino group at the 2-position, and a 4-fluorobenzoyl group at the 5-position, with the ¹³C atoms located on the fluorophenyl ring.

Table 1: Chemical and Physical Properties of 2-Aminoflubendazole-¹³C₆

| Property | Value |

| Molecular Formula | C₈¹³C₆H₁₀FN₃O |

| Molecular Weight | 261.21 g/mol |

| Appearance | Solid |

| Synonyms | (2-Amino-1H-benzo[d]imidazol-5-yl)(4-fluorophenyl-1,2,3,4,5,6-¹³C₆)methanone |

| Unlabeled CAS Number | 82050-13-3 |

Experimental Protocols: Quantification of Flubendazole Metabolites

The following is a representative experimental protocol for the quantification of 2-aminoflubendazole in biological matrices using 2-Aminoflubendazole-¹³C₆ as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Preparation of Internal Standard Stock Solution

-

Accurately weigh 1 mg of 2-Aminoflubendazole-¹³C₆.

-

Dissolve in 1 mL of a suitable organic solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.

-

Serially dilute the stock solution with the same solvent to achieve a working concentration (e.g., 100 ng/mL).

-

Store stock and working solutions at -20°C.

Sample Preparation: Protein Precipitation

-

To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of the 2-Aminoflubendazole-¹³C₆ internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 2-aminoflubendazole and 2-Aminoflubendazole-¹³C₆.

-

Table 2: Example Quantitative Data from Flubendazole Metabolite Analysis in Poultry Muscle[1]

| Parameter | Flubendazole | Hydrolyzed Metabolite (2-Aminoflubendazole) | Reduced Metabolite |

| Recovery (%) | 92 | 95 | 90 |

| Limit of Detection (µg/kg) | 0.14 | 0.75 | 0.31 |

| Limit of Quantification (µg/kg) | 1 | 1 | 1 |

Biological Context: Signaling Pathways of Flubendazole

Understanding the mechanism of action of the parent drug, flubendazole, is essential for researchers utilizing its labeled metabolites. Flubendazole exhibits potent anticancer activity primarily through the disruption of microtubule polymerization. This action triggers a cascade of downstream cellular events, impacting several key signaling pathways.

Flubendazole Metabolism and Bioactivation

The metabolic pathway of flubendazole is a critical consideration in its pharmacological activity. The primary routes of metabolism are carbamate hydrolysis and ketone reduction.

Metabolic pathways of flubendazole.

Inhibition of Microtubule Polymerization

Flubendazole binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is a cornerstone of its anthelmintic and anticancer effects.

Flubendazole's inhibition of microtubule polymerization.

Downstream Signaling Pathways

The disruption of microtubules by flubendazole initiates a complex network of cellular responses, including the modulation of key signaling pathways involved in cancer cell proliferation, survival, and death.

Flubendazole has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

Inhibition of the STAT3 signaling pathway by flubendazole.

Flubendazole can induce the expression of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.

Activation of the p53 signaling pathway by flubendazole.

Flubendazole is also known to induce autophagy, a cellular process of self-degradation that can have both pro-survival and pro-death roles in cancer.

Induction of autophagy by flubendazole.

Conclusion

2-Aminoflubendazole-¹³C₆ is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and toxicology. Its application as an internal standard in LC-MS/MS assays provides the necessary accuracy and reliability for the quantification of flubendazole's primary metabolite. A thorough understanding of the parent compound's complex biological activities, including its profound effects on microtubule dynamics and key cellular signaling pathways, provides a crucial framework for interpreting analytical data and advancing research into the therapeutic potential of benzimidazoles.

References

2-Aminoflubendazole-13C6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Aminoflubendazole-¹³C₆, a labeled analog of a key metabolite of the anthelmintic drug flubendazole. This document is intended for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental insights, and visualization of relevant biological pathways.

Core Compound Data

2-Aminoflubendazole-¹³C₆ serves as an internal standard in pharmacokinetic and metabolic studies of flubendazole, a compound increasingly recognized for its potential anticancer properties. The stable isotope label allows for precise quantification in complex biological matrices.

| Property | Value | Source(s) |

| Compound Name | 2-Aminoflubendazole-¹³C₆ | [][2] |

| Synonyms | (2-Amino-1H-benzo[d]imidazol-5-yl)(4-fluorophenyl-1,2,3,4,5,6-¹³C₆)methanone | [2] |

| CAS Number | Not available (NA) for the labeled compound. The CAS number for the unlabeled compound, 2-Aminoflubendazole, is 82050-13-3. | [2][3] |

| Molecular Formula | C₈¹³C₆H₁₀FN₃O | |

| Molecular Weight | 261.20 g/mol , 261.21 g/mol , 261.25 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO. | |

| Storage Conditions | 2-8°C Refrigerator |

Mechanistic Insights and Signaling Pathways

Flubendazole, the parent compound of 2-aminoflubendazole, exerts its biological effects through various mechanisms, primarily by disrupting microtubule structures. This action is the basis of its anthelmintic activity and is also implicated in its potential as an anticancer agent. Research has elucidated its impact on several key cellular signaling pathways.

STAT3 Signaling Pathway Inhibition

Flubendazole has been shown to inhibit the STAT3 signaling pathway, which is constitutively active in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Flubendazole can block the IL-6-induced nuclear translocation of STAT3, leading to the downregulation of its target genes.

Caption: Flubendazole's inhibition of the STAT3 signaling pathway.

Autophagy Activation

Flubendazole has also been identified as an activator of autophagy, a cellular process involving the degradation of cellular components to maintain homeostasis. It can reduce the expression of p-mTOR, p62, and BCL2, while upregulating Beclin1 and LC3-I/II, which are key autophagy-related genes.

Caption: Activation of autophagy by Flubendazole.

PI3K/AKT Signaling Pathway Modulation

In certain cancer models, particularly in paclitaxel-resistant breast cancer cells, flubendazole has been observed to inhibit the PI3K/AKT signaling pathway. This inhibition can help to reverse drug resistance and enhance the efficacy of other chemotherapeutic agents.

Caption: Flubendazole's modulation of the PI3K/AKT pathway.

Experimental Protocols

While specific experimental protocols for 2-Aminoflubendazole-¹³C₆ are not extensively detailed in the public domain, its use as an internal standard implies its application in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). The following are generalized methodologies for experiments where this compound would be relevant.

Western Blot Analysis for Protein Expression

This protocol is used to detect specific proteins in a sample and was employed to investigate the mechanisms of flubendazole's action on cancer cells.

-

Cell Lysis: Treat cells with flubendazole at various concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-mTOR, Beclin1, LC3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis

This technique is used to measure apoptosis in cells treated with flubendazole.

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of flubendazole for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The different quadrants of the resulting plot will indicate the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Clonogenic Assay for Cell Proliferation

This assay assesses the ability of a single cell to grow into a colony and is used to determine the long-term proliferative potential of cells after drug treatment.

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of flubendazole.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically containing >50 cells) either manually or using an automated colony counter.

This guide provides a foundational understanding of 2-Aminoflubendazole-¹³C₆ and its relevance in the context of its parent compound, flubendazole. For specific applications and protocol development, further consultation of specialized literature is recommended.

References

An In-depth Technical Guide to 2-Aminoflubendazole-13C6: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Aminoflubendazole-13C6, a stable isotope-labeled metabolite of the anthelmintic drug flubendazole. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetic analysis, and other research applications where a labeled internal standard is essential.

Core Physical and Chemical Properties

This compound serves as an internal standard for the quantification of 2-Aminoflubendazole, the hydrolyzed form of Flubendazole.[] The incorporation of six carbon-13 atoms in the phenyl ring provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.

Physical Properties

The following table summarizes the key physical properties of this compound. Data for the unlabeled analogue, 2-Aminoflubendazole, is also provided for comparison.

| Property | This compound | 2-Aminoflubendazole (Unlabeled) |

| Appearance | Pale Yellow Solid[] | A solid[2] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Slightly soluble in DMSO and Methanol (with heating)[] | Soluble in DMSO[2] |

| UV Maximum (λmax) | Data not available | 250, 329 nm |

Chemical Properties

The chemical identifiers and properties of this compound are detailed below, with comparative data for its unlabeled counterpart.

| Property | This compound | 2-Aminoflubendazole (Unlabeled) |

| Molecular Formula | C₈¹³C₆H₁₀FN₃O | C₁₄H₁₀FN₃O |

| Molecular Weight | 261.25 g/mol | 255.25 g/mol |

| IUPAC Name | (2-amino-1H-benzo[d]imidazol-6-yl)(4-fluorophenyl-1,2,3,4,5,6-¹³C₆)methanone | (2-amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone |

| Synonyms | (2-Amino-1H-benzo[d]imidazol-5-yl)(4-fluorophenyl-1,2,3,4,5,6-13C6)methanone | Hydrolyzed Flubendazole |

| InChI Key | WINHLTQNRABBSW-UHFFFAOYSA-N | WINHLTQNRABBSW-UHFFFAOYSA-N |

| SMILES | O=C(C1=CC=C2N=C(N)NC2=C1)[13C]3=[13CH][13CH]=--INVALID-LINK--[13CH]=[13CH]3 | C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F |

| Purity | 95% by HPLC; 98% atom ¹³C | Not applicable |

| Storage | 2-8°C Refrigerator | -20°C |

Metabolic Pathway of Flubendazole

2-Aminoflubendazole is a known metabolite of flubendazole, formed primarily through the hydrolysis of the carbamate group. This metabolic transformation is a key step in the biotransformation of the parent drug.

References

Technical Guide: 2-Aminoflubendazole-¹³C₆ Certificate of Analysis and Purity

This technical guide provides a comprehensive overview of the analytical data and methodologies related to 2-Aminoflubendazole-¹³C₆, a labeled metabolite of the anthelmintic drug flubendazole. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for analytical and research purposes.

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-Aminoflubendazole-¹³C₆, compiled from available certificates of analysis and product data sheets.

| Parameter | Specification | Source |

| Chemical Formula | C₈¹³C₆H₁₀FN₃O | MedchemExpress[1] |

| Molecular Weight | 261.20 g/mol | MedchemExpress[1] |

| Appearance | Light yellow to brown solid | MedchemExpress[1] |

| Purity (HPLC) | 99.8% | MedchemExpress[1] |

| 95% | BOC Sciences[] | |

| Isotopic Enrichment | 99.54% | MedchemExpress |

| ¹³C Atom Purity | 98% | BOC Sciences |

| Storage Conditions | Powder: -20°C for 3 years | MedchemExpress |

| In solvent: -80°C for 6 months | MedchemExpress |

Experimental Protocols

The following section details a representative analytical method for the quantification of 2-aminoflubendazole, the unlabeled analogue of 2-Aminoflubendazole-¹³C₆. This high-performance liquid chromatography (HPLC) method is adapted from a validated procedure for the analysis of flubendazole and its metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for assessing the purity of 2-aminoflubendazole and can be adapted for the labeled compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: XBridge C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A mixture of 5 mM potassium phosphate monobasic and acetonitrile (72:28, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 246 nm.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase or DMSO, to a known concentration.

-

Injection Volume: Typically 10-20 µL.

-

Quantification: The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Mechanism of Action of Parent Compound: Flubendazole

2-Aminoflubendazole is a metabolite of flubendazole, a broad-spectrum anthelmintic. The primary mechanism of action of flubendazole involves the disruption of microtubule formation in parasitic worms. This is achieved by binding to the protein tubulin, which prevents its polymerization into microtubules. Microtubules are crucial for essential cellular functions in the parasite, including cell division, intracellular transport, and glucose uptake. The disruption of these processes leads to energy depletion and ultimately, the death of the parasite. Flubendazole exhibits selective toxicity, showing a higher affinity for parasitic tubulin over mammalian tubulin.

Signaling Pathway of Flubendazole

Caption: Mechanism of action of Flubendazole leading to parasite death.

Experimental Workflow for Purity Analysis

Caption: Workflow for determining the purity of 2-Aminoflubendazole-¹³C₆ by HPLC.

References

An In-depth Technical Guide to 2-Aminoflubendazole-13C6: Isotopic Enrichment and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoflubendazole-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of 2-aminoflubendazole, a key metabolite of the anthelmintic drug flubendazole. This document details its isotopic enrichment, stability profile, and provides essential experimental protocols for its use in a research and drug development setting.

Core Compound Specifications

This compound is the labeled analogue of 2-aminoflubendazole, where six carbon atoms on the fluorophenyl ring have been replaced with the stable isotope carbon-13.[] This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[2][3] Its primary applications include metabolic research and as an internal standard for clinical and veterinary mass spectrometry.

A summary of the key quantitative data for this compound is presented in Table 1.

| Parameter | Specification | Source |

| Molecular Formula | C8[13C]6H10FN3O | |

| Molecular Weight | 261.21 g/mol | |

| Chemical Purity (HPLC) | ≥99.8% | |

| Isotopic Enrichment | ≥99.54% (98% atom 13C) | |

| Appearance | Light yellow to brown solid |

Isotopic Enrichment and Purity

The utility of a stable isotope-labeled internal standard is fundamentally dependent on its isotopic enrichment and chemical purity. High isotopic enrichment ensures minimal signal overlap with the unlabeled analyte, while high chemical purity prevents interference from other compounds.

Table 2: Purity and Isotopic Enrichment Data

| Analysis | Specification | Result |

| Chemical Purity by HPLC | >95% | 99.8% |

| Isotopic Enrichment (Atom % 13C) | ≥98% | 99.54% |

| Isotopic Purity (Mass Distribution) | >95% | d0 = 0.00%, d1 = 0.00%, d2 = 0.60%, d3 = 99.40% (Example for a d3 labeled compound, specific data for 13C6 not available) |

Note: The mass distribution data is illustrative and based on a similar deuterated standard. The key indicator for this compound is the high isotopic enrichment of 99.54%.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

Table 3: Recommended Storage and Stability

| Condition | Temperature | Duration |

| Powder (Long-term) | -20°C | 3 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

| Shipping | Ambient | < 2 weeks |

The compound is stable under recommended storage conditions. Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Protocols

General Synthesis of 13C-Labeled Benzimidazoles

While the specific synthesis protocol for this compound is proprietary, a general and plausible synthetic route can be conceptualized based on established methods for benzimidazole synthesis. The process would involve the condensation of a 13C-labeled aromatic diamine with a suitable carboxylic acid derivative.

Caption: Plausible synthetic workflow for this compound.

Protocol:

-

Synthesis of [13C6]-3,4-diaminobenzoic acid: This key intermediate would be synthesized from commercially available [13C6]-aniline through a multi-step process.

-

Condensation and Cyclization: The labeled diamine precursor is then condensed with 4-fluorobenzoyl chloride. The subsequent cyclization, often facilitated by an acid catalyst, forms the benzimidazole ring.

-

Purification: The crude product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high chemical purity.

Preparation of Stock and Working Solutions

Protocol:

-

Stock Solution (e.g., 1 mg/mL):

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Accurately weigh the required amount of the compound.

-

Dissolve in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or methanol. Solubility in DMSO is reported to be 10 mM.

-

Vortex or sonicate to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in amber vials to protect from light.

-

-

Working Solutions:

-

Prepare working solutions by serial dilution of the stock solution with the appropriate solvent, typically the mobile phase or a solvent compatible with the analytical method.

-

These solutions should be prepared fresh daily or as stability data permits.

-

Bioanalytical Method using LC-MS/MS

The following is a general protocol for the quantification of 2-aminoflubendazole in a biological matrix (e.g., plasma) using this compound as an internal standard. This is based on methodologies reported for flubendazole and its metabolites.

Caption: Workflow for bioanalysis of 2-aminoflubendazole.

Protocol:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add 10 µL of the this compound working solution (internal standard).

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex vigorously.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or subjected to further cleanup, such as liquid-liquid extraction with chloroform or solid-phase extraction.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatography: Utilize a reverse-phase C18 column (e.g., XBridge C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of 5 mM potassium phosphate monobasic and acetonitrile is a suitable starting point.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for both the analyte and the internal standard must be optimized.

-

Stability Assessment Protocol

A comprehensive stability assessment should be performed to ensure the reliability of the analytical method.

Protocol:

-

Freeze-Thaw Stability: Analyze quality control (QC) samples after several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

-

Short-Term (Bench-Top) Stability: Assess the stability of the analyte and internal standard in the biological matrix at room temperature for a period that mimics the sample handling time (e.g., 4-24 hours).

-

Long-Term Stability: Evaluate the stability of the analyte and internal standard in the matrix stored at the intended storage temperature (e.g., -80°C) over a prolonged period (e.g., 1, 3, and 6 months).

-

Post-Preparative Stability: Determine the stability of the processed samples in the autosampler over the expected duration of the analytical run.

Metabolic Pathway of the Parent Compound

2-Aminoflubendazole is a metabolite of flubendazole. Understanding the metabolic fate of the parent drug is essential for interpreting bioanalytical results. The primary metabolic pathways for flubendazole are carbamate hydrolysis and ketone reduction.

Caption: Simplified metabolic pathway of Flubendazole.

This guide provides the core technical information required for the effective use of this compound in a research and development setting. For any specific application, it is imperative to perform in-house validation of the analytical methods.

References

The Role of 2-Aminoflubendazole-¹³C₆ in Flubendazole Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of 2-Aminoflubendazole-¹³C₆ in the study of flubendazole metabolism. Flubendazole, a broad-spectrum benzimidazole anthelmintic, undergoes significant biotransformation in vivo. Accurate quantification of its metabolites is paramount for pharmacokinetic, efficacy, and safety studies. The use of a stable isotope-labeled internal standard, such as 2-Aminoflubendazole-¹³C₆, is the gold standard for achieving reliable and accurate results in bioanalytical assays.

Flubendazole Metabolism: An Overview

Flubendazole is primarily metabolized via two main pathways: hydrolysis and reduction.

-

Hydrolysis: The carbamate group of flubendazole is hydrolyzed to form (2-amino-1H-benzimidazol-5-yl)-(4-fluorophenyl)-methanone, commonly referred to as hydrolyzed flubendazole or 2-aminoflubendazole.[1][2] This is a major metabolic route in several species.

-

Reduction: The ketone group of flubendazole is reduced to a hydroxyl group, forming reduced flubendazole.[1][3]

In some biological systems, these primary metabolites can undergo further Phase II conjugation, such as glucosidation.[4] The anthelmintic activity of these metabolites is significantly lower than that of the parent compound, making the study of these metabolic pathways crucial for understanding the drug's efficacy and duration of action.

Figure 1: Simplified metabolic pathways of Flubendazole.

The Role of 2-Aminoflubendazole-¹³C₆ as an Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for correcting for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement. An ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte.

2-Aminoflubendazole-¹³C₆ is the ¹³C-labeled analogue of the hydrolyzed metabolite of flubendazole. Its utility in metabolism studies is centered on its function as a superior internal standard for the accurate quantification of the native 2-aminoflubendazole metabolite.

Advantages of using ¹³C-labeled internal standards:

-

Co-elution: ¹³C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute during chromatography. This is crucial for compensating for matrix effects that can vary across the chromatographic peak.

-

Similar Ionization Efficiency: The labeled and unlabeled compounds exhibit similar ionization behavior in the mass spectrometer source.

-

Mass Differentiation: The mass difference of 6 Da allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, without isotopic crosstalk.

Experimental Methodologies

The following sections detail a representative experimental protocol for the quantification of flubendazole and its hydrolyzed metabolite, 2-aminoflubendazole, in a biological matrix, employing 2-Aminoflubendazole-¹³C₆ as an internal standard.

Sample Preparation: Extraction and Clean-up

The choice of extraction solvent and clean-up procedure depends on the matrix (e.g., plasma, tissue, eggs). A common approach involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).

Example Protocol for Animal Tissue:

-

Homogenization: Homogenize a known weight of tissue (e.g., 10 g) with an extraction solvent such as acetone or ethyl acetate.

-

Internal Standard Spiking: Fortify the sample homogenate with a known concentration of 2-Aminoflubendazole-¹³C₆ solution.

-

Extraction: Further vortex or sonicate the sample, followed by centrifugation to separate the solid debris.

-

Clean-up (SPE):

-

Condition an appropriate SPE cartridge (e.g., benzenesulfonylpropylsilanized silica gel) with the extraction solvent.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with a series of solvents (e.g., acetone, water, acetonitrile) to remove interfering substances.

-

Elute the analytes and the internal standard with a suitable solvent mixture (e.g., acetonitrile and ammonia water, 97:3 v/v).

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Figure 2: General experimental workflow for metabolite quantification.

LC-MS/MS Analysis

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| 2-Aminoflubendazole | 256.1 | Hypothetical |

| 2-Aminoflubendazole-¹³C₆ | 262.1 | Hypothetical |

| Note: The product ions would be determined through infusion and fragmentation of the pure standards. The values above are based on the molecular weight of 2-aminoflubendazole (C₁₄H₁₀FN₃O). |

Data Presentation and Interpretation

The use of 2-Aminoflubendazole-¹³C₆ allows for the construction of a reliable calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Method Validation Parameters

A robust bioanalytical method should be validated according to regulatory guidelines. Key parameters are summarized in the table below, with typical performance data from flubendazole metabolite assays.

| Parameter | Description | Typical Value | Citation |

| Linearity (r²) | Correlation coefficient of the calibration curve. | >0.99 | |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | 1-2.5 ng/mL (or µg/kg) | |

| Accuracy (% Bias) | Closeness of the measured value to the true value. | Within ±15% (±20% at LLOQ) | |

| Precision (%RSD) | Repeatability and reproducibility of the measurements. | <15% (<20% at LLOQ) | |

| Recovery (%) | Efficiency of the extraction process. | 77-95% |

Application in Pharmacokinetic Studies

By accurately quantifying the concentration of 2-aminoflubendazole in samples collected over a time course, key pharmacokinetic parameters can be determined. For instance, in a study with turkeys, the mean residue levels of flubendazole and its hydrolyzed metabolite in muscle tissue were quantified following oral administration, demonstrating the practical application of such analytical methods.

Conclusion

The use of 2-Aminoflubendazole-¹³C₆ as an internal standard is indispensable for the rigorous and accurate quantification of the major hydrolyzed metabolite of flubendazole. Its application in LC-MS/MS-based metabolism studies provides the high-quality data necessary for reliable pharmacokinetic modeling, residue monitoring, and a comprehensive understanding of the biotransformation of flubendazole. This technical guide outlines the fundamental principles and a representative methodology, forming a basis for the development and validation of specific bioanalytical assays in drug development and veterinary science.

References

- 1. Determination of flubendazole and its metabolites in eggs and poultry muscle with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [Determination of Flubendazole and Metabolite in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Commercially Available 2-Aminoflubendazole-13C6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available 2-Aminoflubendazole-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in research and drug development. This document details its commercial sources, provides key quantitative data, outlines experimental protocols for its use, and illustrates relevant biological pathways.

Introduction

2-Aminoflubendazole is a principal metabolite of flubendazole, a broad-spectrum benzimidazole anthelmintic.[1] The carbon-13 labeled analogue, this compound, serves as an ideal internal standard for bioanalytical studies utilizing isotope dilution mass spectrometry. Its use is critical for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of quantitative data.[2]

Commercial Availability and Specifications

Several specialized chemical suppliers offer this compound for research purposes. While availability and catalog numbers may vary, the following companies are key sources for this compound. For precise, up-to-date information on stock and pricing, direct inquiry with the suppliers is recommended.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| MedChemExpress | HY-133694S | C₈¹³C₆H₁₀FN₃O | 261.20 | 99.8% | 99.54% |

| Pharmaffiliates | PA STI 089421 | C₈¹³C₆H₁₀FN₃O | 261.21 | Inquire | Inquire |

| BOC Sciences | BLP-012955 | C₈¹³C₆H₁₀FN₃O | 261.25 | Inquire | Inquire |

| Hexonsynth | HXED-41456 | C₈¹³C₆H₁₀FN₃O | 261.20 | Inquire | Inquire |

| HPC Standards | 692700 | C₈¹³C₆H₁₀FN₃O | Not Specified | Inquire | Inquire |

| Alfagen | Not Specified | C₈¹³C₆H₁₀FN₃O | 261.20 | Inquire | Inquire |

Experimental Protocols

The following protocols are generalized methodologies for the quantification of flubendazole and its metabolites in biological matrices using a stable isotope-labeled internal standard like this compound with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Biological Matrices (e.g., Plasma, Tissue)

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

-

Homogenization (for tissue samples): Homogenize a known weight of tissue (e.g., 1 gram) in a suitable buffer (e.g., phosphate-buffered saline).

-

Spiking with Internal Standard: Add a known concentration of this compound solution to the homogenate or plasma sample.

-

Protein Precipitation/Liquid-Liquid Extraction:

-

Add a protein precipitating agent like acetonitrile or methanol (typically 3 volumes) to the sample.

-

Alternatively, perform a liquid-liquid extraction with a solvent such as ethyl acetate after adjusting the sample pH to alkaline conditions.[3]

-

-

Vortex and Centrifugation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the analytes and the internal standard.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).[3]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

This is a representative LC-MS/MS method. Specific parameters should be optimized for the instrument in use.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.[4]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A gradient from a low to a high percentage of mobile phase B is typically employed to separate the analytes.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for benzimidazoles.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (2-Aminoflubendazole) and the internal standard (this compound) must be determined by direct infusion of the individual compounds. The precursor ion for this compound will be 6 mass units higher than that of the unlabeled analyte.

-

Biological Pathways

Metabolic Pathway of Flubendazole

Flubendazole undergoes two primary metabolic transformations in vivo: reduction of the ketone group and hydrolysis of the carbamate moiety. The resulting hydrolyzed metabolite is 2-Aminoflubendazole.

Caption: Major metabolic routes of Flubendazole.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of benzimidazole anthelmintics, including flubendazole, is the disruption of microtubule formation in parasites. They bind to β-tubulin, preventing its polymerization with α-tubulin into microtubules. This disruption of the cytoskeleton affects vital cellular processes, leading to parasite death.

Caption: Inhibition of tubulin polymerization by benzimidazoles.

Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative bioanalytical study using this compound.

Caption: Bioanalytical workflow for quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of flubendazole and its metabolites in eggs and poultry muscle with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Storage and Handling of 2-Aminoflubendazole-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for 2-Aminoflubendazole-13C6, a stable isotope-labeled metabolite of the anthelmintic drug Flubendazole. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel.

Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The primary storage recommendation is refrigeration.

Key Storage Parameters:

| Parameter | Recommended Condition | Notes |

| Temperature | 2-8°C Refrigerator[1] | For long-term storage, -20°C is recommended for the unlabeled analogue, which may also be suitable for the labeled compound to ensure stability over extended periods.[2] |

| Shipping | Ambient/Room Temperature | The compound is typically shipped at ambient temperatures for short durations.[1][2] Upon receipt, it should be transferred to the recommended storage conditions. |

| Stability | ≥ 4 years (for unlabeled) | The unlabeled form of 2-Aminoflubendazole is stable for at least four years when stored at -20°C.[2] Stability data for the 13C6-labeled version under refrigerated conditions is not explicitly provided but is expected to be comparable. |

| Humidity & Light | Not specified | While specific data on humidity and light sensitivity are not available, standard laboratory practice dictates storing chemical compounds in a dry environment, protected from direct light. |

Handling and Safety Precautions

2-Aminoflubendazole, the unlabeled counterpart of this compound, is classified with specific hazards. It is prudent to apply the same safety precautions when handling the isotopically labeled compound.

GHS Hazard Identification for 2-Aminoflubendazole:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Recommended Handling Procedures:

A logical workflow for handling this compound is essential to minimize exposure and maintain sample purity.

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves are mandatory.

-

Skin and Body Protection: A laboratory coat should be worn.

-

Respiratory Protection: If working with the solid form outside of a ventilated enclosure, a dust mask or respirator may be necessary to avoid inhalation.

General Hygiene and Safety:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Ensure adequate ventilation in the work area.

-

Keep away from foodstuffs, beverages, and feed.

Solubility

For experimental use, this compound is soluble in Dimethyl Sulfoxide (DMSO). When preparing solutions, it is crucial to use an appropriate grade of solvent to maintain the purity of the compound.

Experimental Protocols

Detailed, publicly available experimental protocols for stability and handling tests of this compound are not provided by manufacturers. The information presented in this guide is based on the summary data and safety information available for the compound and its unlabeled analogue. Researchers should refer to the specific Certificate of Analysis and any available Safety Data Sheets (SDS) provided by the supplier for lot-specific information. For developing in-house analytical methods or stability studies, standard pharmaceutical industry guidelines (e.g., ICH Q1A) should be consulted and adapted.

References

A Comprehensive Technical Guide to 2-Aminoflubendazole-13C6

This technical guide provides a detailed overview of 2-Aminoflubendazole-13C6, a stable isotope-labeled compound of significant interest to researchers in drug metabolism and pharmacokinetics. This document collates available data on its chemical and physical properties, safety information, and handling procedures.

Introduction

This compound is the isotopically labeled form of 2-Aminoflubendazole, which is a metabolite of the anthelmintic drug Flubendazole.[1][][3][4] The incorporation of six carbon-13 atoms in the phenyl ring provides a distinct mass signature, making it an invaluable tool for quantitative analysis in complex biological matrices, typically using mass spectrometry-based methods. Its primary application lies in its use as an internal standard in pharmacokinetic and metabolism studies of Flubendazole.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its unlabeled counterpart, 2-Aminoflubendazole.

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Name | (2-Amino-1H-benzo[d]imidazol-5-yl)(4-fluorophenyl-1,2,3,4,5,6-13C6)methanone | [5] |

| Molecular Formula | C8¹³C6H10FN3O | |

| Molecular Weight | 261.21 g/mol | |

| Appearance | Solid | |

| Storage | 2-8°C Refrigerator | |

| Solubility | Soluble in DMSO |

Table 2: Properties of 2-Aminoflubendazole (Unlabeled)

| Property | Value | Source |

| CAS Number | 82050-13-3 | |

| Molecular Formula | C14H10FN3O | |

| Molecular Weight | 255.25 g/mol | |

| IUPAC Name | (2-amino-1H-benzimidazol-5-yl)-(4-fluorophenyl)methanone | |

| UV max | 250, 329 nm |

Safety and Hazard Information

-

Skin corrosion/irritation (Warning, H315)

-

Serious eye damage/eye irritation (Warning, H319)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning, H335)

The SDS for Flubendazole provides more comprehensive safety information which should be considered as best practice when handling this compound.

Table 3: Hazard and Precautionary Statements for Structurally Similar Compounds

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing |

Experimental Applications and Methodologies

While specific experimental protocols for this compound are not detailed in the available literature, its primary use is as an internal standard in bioanalytical methods. A general workflow for its use in a study determining Flubendazole and its metabolites in a biological sample (e.g., plasma, milk) would be as follows:

-

Sample Preparation : A known amount of this compound is spiked into the biological sample. This is followed by extraction of the analytes, for example, by protein precipitation or liquid-liquid extraction.

-

Chromatographic Separation : The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system to separate the analytes from other matrix components.

-

Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) of the unlabeled analytes (Flubendazole and its metabolites) and the labeled internal standard (this compound).

-

Quantification : The peak area ratio of the unlabeled analyte to the labeled internal standard is used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample preparation and instrument response.

The metabolic relationship and analytical workflow can be visualized as follows:

Handling and Storage

Handling:

-

Use in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a refrigerator at 2-8°C.

-

Keep the container tightly closed in a dry and well-ventilated place.

The logical relationship for safe handling and storage can be depicted as:

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Aminoflubendazole in Biological Matrices using 2-Aminoflubendazole-¹³C₆ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminoflubendazole is a primary metabolite of flubendazole, a broad-spectrum benzimidazole anthelmintic used in both human and veterinary medicine. Monitoring its concentration in biological matrices is crucial for pharmacokinetic, metabolic, and residue analysis studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of drug metabolites. The use of a stable isotope-labeled internal standard, such as 2-Aminoflubendazole-¹³C₆, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[1]

This application note provides a detailed protocol for the extraction and quantification of 2-aminoflubendazole in a biological matrix (e.g., plasma, tissue homogenate) using 2-Aminoflubendazole-¹³C₆ as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

2-Aminoflubendazole analytical standard

-

2-Aminoflubendazole-¹³C₆ internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ethyl acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 50 mg, 1 mL)

-

Biological matrix (e.g., plasma, tissue homogenate)

Standard and Sample Preparation

2.1. Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-aminoflubendazole in methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Aminoflubendazole-¹³C₆ in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

2.2. Sample Preparation Protocol (Solid Phase Extraction)

-

Sample Aliquoting: To 200 µL of the biological matrix (e.g., plasma), add 20 µL of the internal standard working solution and vortex briefly.

-

Protein Precipitation (Optional but recommended): Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins. Transfer the supernatant to a clean tube.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase composition.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

Note: These are proposed transitions and require empirical optimization on the specific mass spectrometer being used. The precursor ion for 2-aminoflubendazole is its protonated molecule [M+H]⁺. The precursor for the internal standard will be shifted by +6 Da due to the six ¹³C atoms. Product ions are selected based on stable and abundant fragments.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 2-Aminoflubendazole | 256.1 | 123.1 | 95.1 | Requires Optimization |

| 2-Aminoflubendazole-¹³C₆ (IS) | 262.1 | 129.1 | 95.1 | Requires Optimization |

Data Presentation

The following tables summarize representative quantitative data for a method analogous to the one described. This data is based on published methods for similar benzimidazole metabolites and should be considered as typical performance characteristics.[2]

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| 2-Aminoflubendazole | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 2-Aminoflubendazole | Low (3) | < 10 | < 10 | 90 - 110 |

| Medium (100) | < 10 | < 10 | 90 - 110 | |

| High (800) | < 10 | < 10 | 90 - 110 |

Table 3: Method Performance Characteristics

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Recovery (%) | 85 - 105 |

| Matrix Effect (%) | 90 - 110 |

Visualizations

Caption: Workflow for sample preparation using Solid Phase Extraction (SPE).

Caption: Logical workflow of the LC-MS/MS system for analysis.

References

Application Notes: Quantification of Flubendazole Metabolites Using 2-Aminoflubendazole-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubendazole is a broad-spectrum benzimidazole anthelmintic agent utilized in both human and veterinary medicine. Understanding its metabolic fate is crucial for pharmacokinetic studies, residue analysis in food products, and assessing its efficacy and safety. The primary metabolic pathways of flubendazole involve reduction and hydrolysis. The main metabolites are a reduced form (reduced flubendazole) and a hydrolyzed product, (2-amino-1H-benzimidazol-5-yl)-4-fluorophenyl-methanone, often referred to as hydrolyzed flubendazole or 2-aminoflubendazole.[1][2][3] Accurate quantification of these metabolites is essential, and the use of a stable isotope-labeled internal standard, such as 2-Aminoflubendazole-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[]

This document provides detailed protocols for the quantification of flubendazole metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2-Aminoflubendazole-¹³C₆ as an internal standard.

Metabolic Pathway of Flubendazole

Flubendazole undergoes two primary metabolic transformations: the reduction of the ketone group to form reduced flubendazole and the hydrolysis of the methylcarbamate group to yield hydrolyzed flubendazole (2-aminoflubendazole).[2]

Caption: Metabolic pathway of Flubendazole.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of flubendazole and its metabolites from biological matrices such as plasma, tissue homogenates, and milk.

Materials:

-

Biological matrix (e.g., plasma, homogenized tissue)

-

2-Aminoflubendazole-¹³C₆ internal standard solution

-

Extraction solvent: Acetone or Ethyl Acetate

-

SPE cartridges (e.g., SCX - Strong Cation Exchange)

-

Reconstitution solvent: Methanol/water mixture

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Spiking: To 1 mL of the biological sample, add a known concentration of the 2-Aminoflubendazole-¹³C₆ internal standard.

-

Extraction: Add 3 mL of acetone or ethyl acetate to the sample. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a new tube. Repeat the extraction step with another 3 mL of the extraction solvent.

-

Pooling: Combine the supernatants.

-

SPE Cartridge Conditioning: Condition the SCX SPE cartridge according to the manufacturer's instructions.

-

Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances as per the manufacturer's protocol.

-

Elution: Elute the analytes from the cartridge using an appropriate elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 500 µL) of the reconstitution solvent.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-4)

-

Mobile Phase A: 5 mM Ammonium acetate in water

-

Mobile Phase B: 5 mM Ammonium acetate in methanol

-

Gradient Elution: A suitable gradient to separate the analytes.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-20 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Transitions: Specific precursor-to-product ion transitions for flubendazole, reduced flubendazole, hydrolyzed flubendazole, and 2-Aminoflubendazole-¹³C₆ should be optimized.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of flubendazole and its metabolites using LC-MS/MS. The values are indicative and may vary depending on the specific matrix and instrumentation.

| Analyte | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Flubendazole | Egg | 89 | 0.19 | 1 | |

| Hydrolyzed Metabolite | Egg | 100 | 0.29 | 1 | |

| Reduced Metabolite | Egg | 86 | 1.14 | 2 | |

| Flubendazole | Muscle | 110 | 0.14 | 1 | |

| Hydrolyzed Metabolite | Muscle | 110 | 0.75 | 1 | |

| Reduced Metabolite | Muscle | 98 | 0.31 | 1 | |

| Flubendazole | Bovine Muscle, Fat, Liver, Milk | 89.4 - 106.4 | - | 5 | |

| Metabolite R35475 | Bovine Muscle, Fat, Liver, Milk | 89.4 - 106.4 | - | 5 |

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

References

Application and Protocol for the Quantitative Analysis of Flubendazole using Isotope Dilution Mass Spectrometry

This document provides a detailed application note and protocol for the quantitative analysis of flubendazole in various biological matrices using isotope dilution mass spectrometry (IDMS). This method is intended for researchers, scientists, and drug development professionals requiring a highly accurate and precise analytical technique for flubendazole quantification.

Introduction

Flubendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock, poultry, and aquaculture.[1] The monitoring of flubendazole residues in animal-derived food products is crucial to ensure consumer safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides a high degree of accuracy and precision by using a stable isotope-labeled internal standard to compensate for sample preparation losses and matrix effects.[2] This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method incorporating the principles of isotope dilution for the reliable quantification of flubendazole.

Principle of the Method

Isotope Dilution Mass Spectrometry relies on the addition of a known amount of an isotopically labeled analog of the analyte (e.g., Flubendazole-d3) to the sample at the beginning of the analytical process.[2] The labeled internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2] By assuming that the labeled and unlabeled compounds behave identically during extraction, cleanup, and ionization, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the isotopically labeled internal standard.[2]

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl acetate, Water (HPLC or LC-MS grade), Formic acid, Ammonium acetate.

-

Standards: Flubendazole (analytical standard, >95% purity), Flubendazole-d3 (isotopically labeled internal standard).

-

Chemicals: Anhydrous sodium sulphate.

-

Solid Phase Extraction (SPE) Cartridges: Benzenesulfonylpropylsilanized silica gel cartridges (500 mg) or Strata® cartridges.

-

Equipment: Homogenizer, Centrifuge, Vortex mixer, Nitrogen evaporator, Analytical balance, pH meter, LC-MS/MS system (UPLC or HPLC coupled to a tandem quadrupole mass spectrometer).

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve flubendazole and flubendazole-d3 in methanol to prepare individual stock solutions.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the mobile phase or a suitable solvent. The concentration range can be adjusted based on the expected sample concentrations (e.g., 1 to 20 ng/g).

-

Internal Standard Spiking Solution: Prepare a working solution of flubendazole-d3 at a concentration appropriate for spiking all samples and calibration standards.

Sample Preparation

The following protocols are generalized based on published methods for different matrices.

4.2.1. Tissue Samples (Muscle, Liver, Fish, Shrimp)

-

Homogenization: Weigh 2-10 g of the tissue sample and homogenize it.

-

Spiking: Add a known amount of the flubendazole-d3 internal standard solution to the homogenized sample and vortex to mix.

-

Extraction:

-

Method A (Ethyl Acetate): Add ethyl acetate to the sample, homogenize, and centrifuge. Repeat the extraction process twice more. Combine the supernatants.

-

Method B (Acetone): Add 50 mL of acetone, homogenize, and filter. Re-extract the residue with 25 mL of acetone and combine the filtrates.

-

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution & Cleanup (if necessary):

-

Reconstitute the residue in a suitable solvent mixture (e.g., methanol/water).

-

For cleaner samples, proceed to LC-MS/MS analysis. For complex matrices, perform solid-phase extraction (SPE) cleanup.

-

-

SPE Cleanup:

-

Condition the SPE cartridge (e.g., benzenesulfonylpropylsilanized silica gel) with acetone.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with acetone, water, and acetonitrile.

-

Elute the analytes with an appropriate solvent (e.g., acetonitrile and ammonia water, 97:3, v/v).

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

4.2.2. Egg Samples

-

Homogenization: Homogenize the whole egg sample.

-

Alkalinization & Extraction: Make the sample alkaline and extract with ethyl acetate.

-

Follow steps 4-7 from the tissue sample preparation protocol.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

| Parameter | Recommended Conditions |

| LC Column | C18 column (e.g., AQUITY UPLC BEH C18, 2.1x50mm, 1.7µm; Inertsil ODS-4) |

| Mobile Phase | A: 0.1% Formic acid in water or 5 mmol/L Ammonium acetate in waterB: Acetonitrile or Methanol with 0.1% formic acid or 5 mmol/L ammonium acetate |

| Gradient Elution | A gradient program should be optimized to ensure good separation of flubendazole from matrix components. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Flubendazole: m/z 314.1 → 282.0, 314.1 → 122.9Flubendazole-d3: m/z 317.1 → 282.0 |

Data Presentation and Performance Characteristics

The performance of the IDMS method for flubendazole should be validated according to international guidelines (e.g., Commission Decision 2002/657/EC). Key validation parameters are summarized below.

Method Validation Data

| Parameter | Matrix | Value | Reference |

| Linearity Range | Fish & Shrimp | 1 - 20 ng/g | |

| Correlation Coefficient (r²) | Fish & Shrimp | > 0.996 | |

| Decision Limit (CCα) | Shrimp | 6.0 µg/kg | |

| Fish | 6.17 µg/kg | ||

| Detection Capability (CCβ) | Shrimp | 7.1 µg/kg | |

| Fish | 7.45 µg/kg | ||

| Limit of Detection (LOD) | Egg | 0.19 µg/kg | |

| Muscle | 0.14 µg/kg | ||

| Limit of Quantification (LOQ) | Egg | 1 µg/kg | |

| Muscle | 1 µg/kg |

Recovery and Precision Data

| Matrix | Fortification Levels (µg/kg) | Mean Recovery (%) | Within-Laboratory Reproducibility (RSD %) | Reference |

| Shrimp | 2.5, 5.0, 7.5 | 90 - 108 | < 15 | |

| Fish | 2.5, 5.0, 7.5 | 90 - 105 | < 15 | |

| Eggs | 200, 400, 800 | 77 - 80 | Not Reported | |

| Muscle | 25, 50, 100 | 90 - 95 | Not Reported | |

| Bovine Tissues, Milk, Egg | 5 (or MRL) | 89.4 - 106.4 | 1.7 - 7.8 |

Conclusion

The described isotope dilution mass spectrometry method provides a robust, sensitive, and accurate approach for the quantification of flubendazole in various biological matrices. The use of a stable isotope-labeled internal standard ensures high precision by correcting for variations in sample preparation and matrix effects. This detailed protocol and the associated performance data serve as a valuable resource for laboratories involved in veterinary drug residue analysis, food safety monitoring, and pharmacokinetic studies.

References

Application Notes and Protocols for the Quantification of 2-Aminoflubendazole-13C6 in Plasma

These application notes provide detailed protocols for the sample preparation of 2-Aminoflubendazole-13C6 in plasma for quantitative bioanalysis. The methodologies are intended for researchers, scientists, and drug development professionals working on pharmacokinetic and metabolic studies of flubendazole.

Introduction

2-Aminoflubendazole is a primary metabolite of flubendazole, a broad-spectrum benzimidazole anthelmintic. Accurate quantification of its stable isotope-labeled internal standard, this compound, is crucial for robust bioanalytical method development and validation. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they compensate for variability during sample preparation and analysis.[1][2][3] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation

The following table summarizes typical performance data for the described sample preparation methods based on studies of flubendazole and its metabolites.[4][5]

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | 78% - 95% | 85% - 101% | >90% |

| Matrix Effect | Moderate to High | Low to Moderate | Low |

| Lower Limit of Quantification (LLOQ) | ~5 ng/mL | ~2.5 ng/mL | 0.1 - 5 ng/mL |

| Precision (%RSD) | < 15% | < 10% | < 15% |

| Throughput | High | Medium | Medium to High |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput applications.

Materials:

-

Human plasma

-

This compound spiking solution

-

Acetonitrile (ACN), HPLC grade, chilled to -20°C

-

0.1% Formic acid in Acetonitrile

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated centrifuge

-

96-well collection plates

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard spiking solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well collection plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Caption: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides cleaner extracts compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

-

Human plasma

-

This compound spiking solution

-

Methyl tert-butyl ether (MTBE)

-

Ammonium hydroxide solution (5%)

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Centrifuge

-

96-well collection plates

Procedure:

-

Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard spiking solution.

-

Add 50 µL of 5% ammonium hydroxide solution to basify the sample.

-

Vortex briefly.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean collection tube or 96-well plate.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction Workflow.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers a high degree of selectivity and can provide very clean extracts, minimizing matrix effects.

Materials:

-

Human plasma

-

This compound spiking solution

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

-

Methanol (MeOH), HPLC grade

-

0.1% Formic acid in water

-

5% Ammonium hydroxide in methanol

-

SPE vacuum manifold or positive pressure processor

-

Collection tubes or 96-well plate

Procedure:

-

Sample Pre-treatment:

-

Pipette 200 µL of human plasma into a clean tube.

-

Add 20 µL of the this compound internal standard spiking solution.

-

Add 200 µL of 0.1% formic acid in water.

-

Vortex to mix.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Condition the cartridges with 1 mL of methanol.

-

Equilibrate the cartridges with 1 mL of 0.1% formic acid in water.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridges.

-

Apply gentle vacuum or positive pressure to slowly draw the sample through the sorbent.

-

-

Washing:

-

Wash the cartridges with 1 mL of 0.1% formic acid in water.

-

Wash the cartridges with 1 mL of methanol to remove neutral and acidic interferences.

-

-

Elution:

-

Place clean collection tubes or a 96-well plate under the SPE cartridges.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Caption: Solid-Phase Extraction Workflow.

Concluding Remarks